iron(2+);(9E,12E)-octadeca-9,12-dienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: iron(2+);(9E,12E)-octadeca-9,12-dienoate can be synthesized through the reaction of iron(II) salts with linoleic acid. The reaction typically involves dissolving iron(II) chloride in a suitable solvent, such as ethanol, and then adding linoleic acid under stirring. The mixture is heated to facilitate the reaction, resulting in the formation of iron(2+) dioctadeca-9,12-dienoate.
Industrial Production Methods: Industrial production of iron(2+) dioctadeca-9,12-dienoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: iron(2+);(9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand.
Major Products:
Oxidation: Iron(III) dioctadeca-9,12-dienoate.
Reduction: this compound.
Substitution: New iron(2+) complexes with different ligands.
Scientific Research Applications
iron(2+);(9E,12E)-octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of iron-containing nanoparticles.
Biology: Investigated for its potential role in biological systems as a source of iron.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of iron(2+) dioctadeca-9,12-dienoate involves the coordination of iron with dioctadeca-9,12-dienoate ligands. This coordination affects the electronic properties of the iron center, making it reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Iron(2+) stearate: Another iron carboxylate with different fatty acid ligands.
Iron(2+) oleate: Similar structure but with oleic acid ligands.
Iron(2+) palmitate: Contains palmitic acid ligands.
Uniqueness: iron(2+);(9E,12E)-octadeca-9,12-dienoate is unique due to the presence of conjugated double bonds in the dioctadeca-9,12-dienoate ligands, which can influence its reactivity and applications compared to other iron carboxylates.
Properties
CAS No. |
7779-63-7 |
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Molecular Formula |
C36H62FeO4 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
iron(2+);octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
ZSQBPVSZJOFMEE-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Fe+2] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Fe+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Fe+2] |
physical_description |
Liquid |
Origin of Product |
United States |
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